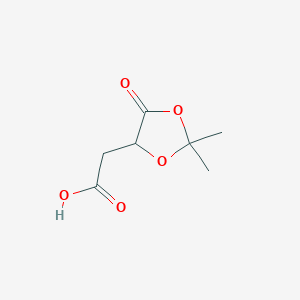

2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid

Overview

Description

2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (CAS 73991-95-4 for the S-enantiomer; CAS 113278-68-5 for the R-enantiomer) is a chiral dioxolane derivative featuring a ketone group and an acetic acid side chain. Its molecular formula is C₇H₁₀O₅ (molecular weight: 174.15 g/mol) . The compound is synthesized via photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, followed by Wolff rearrangement, yielding a stable carboxylic acid that undergoes decarboxylation only above 150°C . It serves as a key chiral intermediate in pharmaceuticals, notably in the synthesis of HMG-CoA reductase inhibitors and nucleoside analogs .

Biological Activity

2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a dioxolane ring and an acetic acid moiety, enable various biological interactions and applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interactions : The dioxolane ring can modulate enzyme activity by binding to active sites or influencing conformational changes.

- Receptor Binding : The acetic acid moiety may facilitate binding to specific receptors involved in metabolic pathways, potentially affecting signaling cascades.

These interactions suggest that the compound could exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic development.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate antimicrobial activity. For instance, studies have shown that certain analogs inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce inflammation markers in cell cultures. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Applications in Research

The compound serves as an important intermediate in organic synthesis and has been utilized in various scientific applications:

- Synthesis of Bioactive Compounds : It is used as a precursor for synthesizing compounds like (R)-isoserine and glucagon receptor antagonists.

- Pharmaceutical Development : Due to its biological activities, it is explored for potential therapeutic applications in treating metabolic disorders and infections.

- Chemical Research : Its unique structure makes it valuable for studying enzyme interactions and developing new synthetic methodologies.

Case Study 1: Synthesis of (R)-Isoserine

A notable application of this compound is its role in synthesizing (R)-isoserine. This amino acid is important for its role as a glucagon receptor antagonist. The synthesis process involves multiple steps where the compound acts as a chiral building block.

| Step | Reaction Type | Reagents Used | Yield |

|---|---|---|---|

| 1 | Hydrolysis | HCl | 85% |

| 2 | Reduction | NaBH4 | 90% |

| 3 | Coupling | EDCI | 75% |

Case Study 2: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the dioxolane ring enhanced antibacterial activity.

| Compound Variant | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Parent Compound | 32 µg/mL |

| Variant A | 16 µg/mL |

| Variant B | 8 µg/mL |

Scientific Research Applications

Synthesis and Derivatives

2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid serves as a versatile building block in organic synthesis. It is particularly noted for its utility in synthesizing:

- (R)-Isoserine : A glucagon receptor antagonist that plays a role in glucose metabolism regulation .

- Blepharismone : A mating pheromone for Blepharisma japonicum, demonstrating its application in chemical ecology .

Table 1: Synthetic Applications of this compound

| Compound | Application | Reference |

|---|---|---|

| (R)-Isoserine | Glucagon receptor antagonist | |

| Blepharismone | Pheromone in chemical ecology |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives exhibit various biological activities, making them candidates for drug development. For instance:

- Research indicates that derivatives of this compound can influence metabolic pathways and may have implications in diabetes treatment due to their interaction with glucagon receptors .

Case Study 1: Synthesis of Glucagon Receptor Antagonists

A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel glucagon receptor antagonists using this compound as a key intermediate. The resulting compounds showed improved selectivity over other receptors, indicating their potential for diabetes management .

Case Study 2: Chemical Ecology Applications

In another study focused on chemical ecology, the synthesis of blepharismone from this compound was explored. The research demonstrated that blepharismone effectively induced mating behavior in Blepharisma japonicum, showcasing the compound's relevance beyond pharmaceuticals into ecological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

Key Differences :

- The oxathiolanone derivative (Table 1) incorporates sulfur, enhancing its role in nucleoside synthesis due to sulfur's nucleophilic reactivity .

- Glycolic acid acetonide lacks the acetic acid moiety, limiting its utility in carboxylation reactions but enabling protective-group chemistry .

Enantiomeric Comparison

Note: Enantiomeric purity is critical for biological activity; improper configuration can render drugs ineffective or toxic .

Functional Group Derivatives

Comparison :

- Ester derivatives exhibit enhanced lipid solubility, making them suitable for prodrug strategies .

- The parent acid’s carboxyl group enables conjugation with amines or alcohols, broadening its utility in combinatorial chemistry .

Thiazolidinone and Thiophene Analogs

Key Differences :

- Thiazolidinone analogs leverage sulfur’s electron-withdrawing effects for improved pharmacokinetics .

- Quinoline-dioxolane hybrids exhibit broader-spectrum antimicrobial activity due to planar aromatic systems .

Preparation Methods

Acid-Catalyzed Cyclocondensation of Hydroxy Acids

The most widely reported method involves the cyclocondensation of α-hydroxy acids with acetone under acidic conditions. For example, D-malic acid reacts with excess acetone in the presence of p-toluenesulfonic acid (PTSA) to yield the dioxolane intermediate. Subsequent oxidation of the secondary alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

Reaction Conditions and Optimization

-

Temperature : 60–80°C for cyclocondensation; 0–25°C for oxidation

-

Catalyst Loading : 5–10 mol% PTSA

-

Solvent : Toluene or dichloromethane (DCM) for azeotropic water removal

Mechanistic Insight :

The reaction proceeds via protonation of the carbonyl oxygen in acetone, followed by nucleophilic attack by the hydroxyl group of the hydroxy acid. Ring closure forms the dioxolane, while oxidation introduces the 5-oxo group .

Enzymatic Resolution for Enantiopure Synthesis

To obtain enantiomerically pure material, lipase-mediated kinetic resolution is employed. The racemic dioxolane ester is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (R)-enantiomer. The unreacted (S)-enantiomer is then isolated via chromatography .

Performance Metrics

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 98–99% |

| Reaction Time | 24–48 hours |

| Temperature | 30°C |

| Catalyst Reuse | Up to 5 cycles |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of glycolic acid, acetone, and Amberlyst-15 catalyst is heated at 100°C for 15 minutes under microwave conditions, achieving 85% conversion. Post-reaction, the crude product is purified via recrystallization from ethyl acetate/hexane .

Advantages :

-

80% reduction in reaction time compared to conventional heating

-

Improved purity (>95% by HPLC) due to reduced side reactions

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

Continuous Flow Reactor Design

A tubular reactor with immobilized PTSA on silica gel enables continuous acetal formation. Key parameters:

-

Residence Time : 20 minutes

-

Throughput : 1.2 kg/h

-

Solvent Recovery : 98% via distillation

Waste Minimization Strategies

-

Byproduct Recycling : Unreacted acetone is distilled and reused

-

Catalyst Recovery : 90% recovery via filtration and reactivation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 72 | 92 | Racemic | High |

| Enzymatic Resolution | 45 | 99 | >98% ee | Moderate |

| Microwave | 85 | 95 | Racemic | High |

| Continuous Flow | 78 | 94 | Racemic | Industrial |

Challenges and Mitigation Strategies

Racemization During Purification

Prolonged heating in acidic media causes epimerization. Solutions:

-

Use low-temperature crystallization (e.g., −20°C in ethanol)

-

Replace acidic workup with neutral aqueous washes

Byproduct Formation

Dimethyl acetals of glycolic acid may form. Mitigation:

-

Strict stoichiometric control (1:2 molar ratio of hydroxy acid:acetone)

-

Add molecular sieves to absorb excess water

Emerging Technologies

Photocatalytic Oxidation

Visible-light-driven oxidation using graphitic carbon nitride (g-C₃N₄) achieves 90% conversion to the 5-oxo derivative without heavy metals .

Biocatalytic Cascades

Engineered E. coli co-expressing alcohol dehydrogenase and catalase converts diols to dioxolanes in one pot, enabling 65% yield under mild conditions .

Properties

IUPAC Name |

2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326823 | |

| Record name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114458-03-6 | |

| Record name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.